molecular formula C4H8O B3053473 Cyclopropyl methyl ether CAS No. 540-47-6

Cyclopropyl methyl ether

Cat. No.: B3053473
CAS No.: 540-47-6
M. Wt: 72.11 g/mol
InChI Key: ZUVAACFIEPYYOP-UHFFFAOYSA-N
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Description

Cyclopropyl methyl ether (CPME), also known as methoxycyclopropane (CAS: 540-47-6), is a cyclic ether with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol . It is characterized by a highly strained, flammable liquid with a boiling point of 44.7 °C and a melting point of -119 °C . Its density is reported at 0.786 g/mL (d₄²⁵) and it has a refractive index (nD20) of 1.3802 . In synthetic chemistry, this compound serves as a valuable building block. It can undergo various chemical transformations, including oxidation to form cyclopropyl methyl ketone or reduction to cyclopropylmethanol . The compound's synthesis can be achieved through several laboratory methods, such as the Williamson ether synthesis involving sodium cyclopropoxide and methyl halides, or the direct alkylation of cyclopropanol . A classical preparation involves the reduction of 1,3-dibromo-2-methoxypropane with zinc . The primary research applications of this compound leverage its unique structure as a key intermediate in organic synthesis and pharmaceutical development . Its metabolic stability and structural properties, imparted by the strained cyclopropane ring, are of particular interest in drug design . Historically, the compound has also been investigated for use as an insecticide . Safety Note: This compound is a highly flammable liquid and has been noted to be narcotic in high concentrations . Attention: this compound is intended for research purposes only. It is not approved for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxycyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-5-4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVAACFIEPYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202313
Record name Cyclopropyl methyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540-47-6
Record name Methoxycyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5621193HIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Williamson Ether Synthesis Approach

The Williamson ether synthesis remains a cornerstone for ether preparation, involving the reaction of an alkoxide ion with an alkyl halide. For CPME, this method typically employs sodium cyclopropoxide and methyl halides. The alkoxide is generated by treating cyclopropanol with a strong base such as sodium hydride in anhydrous tetrahydrofuran (THF). Subsequent addition of methyl iodide or bromide facilitates nucleophilic substitution, yielding CPME.

Key advantages include high selectivity and minimal side reactions. However, the method requires stringent anhydrous conditions to prevent hydrolysis of the alkoxide. Industrial adaptations often use phase-transfer catalysts to enhance reaction rates, though yields are rarely disclosed in public literature.

Alkylation of Cyclopropanol

Direct methylation of cyclopropanol using methyl iodide in the presence of a base offers a straightforward route. For example, potassium carbonate in dimethylformamide (DMF) promotes the alkylation at 60–80°C over 12–24 hours. This method avoids the need for alkoxide intermediates, simplifying purification.

Mechanistically, the base deprotonates cyclopropanol, forming a cyclopropoxide ion that attacks methyl iodide. The reaction’s exothermic nature necessitates controlled temperature to prevent ring-opening side reactions, a common issue due to the cyclopropane ring’s strain. Yields are moderate (~50–60%), with byproducts including cyclopropane derivatives from competing elimination pathways.

Acid-Catalyzed Dehydration of Methanol and Cyclopropanol

In this approach, sulfuric acid or p-toluenesulfonic acid catalyzes the dehydration between cyclopropanol and methanol. The reaction proceeds via a carbocation intermediate, where the acid protonates cyclopropanol, leading to water elimination and formation of a cyclopropyl carbocation. Methanol then acts as a nucleophile, yielding CPME.

While this method is operationally simple, the acidic conditions risk ring-opening of the cyclopropane moiety. For instance, the cyclopropyl carbocation may rearrange to a more stable allylic carbocation, generating byproducts like 2-methyl-1-propene derivatives. Optimizing reaction time (≤2 hours) and temperature (0–10°C) mitigates these issues, though yields remain suboptimal (~40%).

Alkylation Using Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide serves as a versatile alkylating agent for CPME synthesis. In a reported procedure, methoxide ions (generated from sodium methoxide in methanol) react with cyclopropylmethyl bromide at room temperature. The reaction completes within 4–6 hours, affording CPME in ~70% yield after distillation.

This method benefits from commercial availability of cyclopropylmethyl bromide and mild conditions. Side reactions are limited due to the bromide’s high electrophilicity, though traces of elimination products (e.g., cyclopropene) may form if excess base is used.

Synthesis from N-Cyclopropyl-N-Nitroso Urea and Methanol

A less conventional route involves N-cyclopropyl-N-nitroso urea and methanol. Although mechanistic details are sparse, the reaction likely proceeds via generation of a diazonium intermediate, which decomposes to release nitrogen gas and a cyclopropylmethyl cation. Methanol then quenches the cation, forming CPME.

This method, while innovative, suffers from practical challenges, including the handling of unstable nitroso compounds and low yields (~30%). Industrial adoption is limited due to safety concerns associated with diazonium intermediates.

Comparative Analysis of Preparation Methods

The following table synthesizes critical data from the reviewed methods:

Method Reactants Conditions Yield Advantages Disadvantages
Williamson Ether Synthesis Sodium cyclopropoxide, CH₃X Anhydrous THF, 0–25°C ~60% High selectivity Moisture-sensitive reagents
Alkylation of Cyclopropanol Cyclopropanol, CH₃I, K₂CO₃ DMF, 60–80°C, 12–24 hours ~55% Simple setup Competing elimination reactions
Acid-Catalyzed Dehydration Cyclopropanol, CH₃OH, H₂SO₄ 0–10°C, ≤2 hours ~40% Low cost Ring-opening side reactions
Cyclopropylmethyl Bromide Alkylation CH₃ONa, cyclopropylmethyl Br Methanol, RT, 4–6 hours ~70% High yield, mild conditions Requires specialized bromide reagent
N-Cyclopropyl-N-Nitroso Urea Route N-Cyclopropyl-N-nitroso urea, CH₃OH Not reported ~30% Novel approach Low yield, safety hazards

Chemical Reactions Analysis

Cyclopropyl methyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropyl methyl ketone using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to cyclopropylmethanol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups. For example, reacting with hydrogen bromide can yield cyclopropyl bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydrogen bromide, room temperature.

Major Products:

    Oxidation: Cyclopropyl methyl ketone.

    Reduction: Cyclopropylmethanol.

    Substitution: Cyclopropyl bromide.

Scientific Research Applications

Chemistry

CPME is widely utilized as a solvent in various organic reactions, including:

  • Grignard Reactions : Serves as a solvent for the generation and reaction of Grignard reagents.
  • Nucleophilic Substitutions : Acts as a medium for nucleophilic attack reactions due to its polar aprotic nature.

Biology

In biological research, CPME is employed for:

  • Extraction of Biological Compounds : Its solvent properties allow for efficient extraction processes in biochemical assays.
  • Preparation of Biological Samples : Used in preparing samples for chromatography and other analytical techniques.

Medicine

The compound plays a crucial role in pharmaceutical chemistry:

  • Synthesis of Pharmaceutical Intermediates : CPME is involved in synthesizing active pharmaceutical ingredients (APIs) due to its ability to participate in various chemical transformations.
  • Protecting Group in Organic Synthesis : As demonstrated in recent studies, the cyclopropylmethyl group can effectively protect phenolic compounds during synthesis, offering advantages over traditional protecting groups like methyl ethers .

Case Study 1: Use as a Protecting Group

In a study on the total synthesis of resveratrol dimers, CPME was utilized as a protecting group for phenols. The research highlighted its stability under various conditions and ease of removal compared to conventional methods. The cyclopropylmethyl ether was selectively cleaved under acidic conditions, demonstrating its utility in complex organic syntheses .

Case Study 2: Solvent Properties

Research has shown that CPME can act as an effective solvent for radical reactions, showcasing its versatility beyond traditional applications. Its unique properties allow it to dissolve a wide range of substances, making it suitable for various synthetic pathways .

Mechanism of Action

The mechanism of action of cyclopropyl methyl ether in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its cyclopropyl group can participate in ring-opening reactions, while the methoxy group can undergo substitution or elimination reactions. The compound’s reactivity is influenced by the strain in the cyclopropyl ring, which makes it more reactive than other ethers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropyl methyl ether is often compared to other alkyl and cyclic ethers in terms of physicochemical properties, reactivity, and biological activity. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Metabolic Stability (Half-Life) Key Features
This compound C₄H₈O 72.11 44.7 56 minutes (2.5× verapamil) High ring strain, enhanced stability
Ethyl ether (5l) C₅H₁₂O 88.15 34.6 Not reported Lower steric hindrance, higher potency
n-Propyl ether (5m) C₆H₁₄O 102.17 68.7 Not reported Balanced lipophilicity, moderate efficacy
Trifluoromethyl ether (5k) C₄H₅F₃O 126.08 ~60 (estimated) Lower than CPM Electron-withdrawing effects reduce stability
Benzyl ether (5o) C₁₀H₁₂O 148.20 205 Not reported Aromatic bulk, reduced metabolic activity
Cyclopentyl methyl ether C₆H₁₂O 100.16 106 High (eco-friendly solvent) Low toxicity, high boiling point
  • Key Observations :
    • Metabolic Stability : CPM exhibits superior metabolic stability (56-minute half-life) compared to trifluoromethyl ether (5k), which degrades faster due to destabilizing electronic effects .
    • Reactivity : The cyclopropyl group in CPM confers radical stability, making it 1000× more reactive toward solvent (diethyl ether) than hexyl radicals, leading to cyclopropane byproducts during Grignard reactions .
    • Biological Activity : Ethyl (5l) and n-propyl (5m) ethers show higher μ-opioid receptor (MOR) potency than morphine, but CPM balances moderate efficacy with prolonged stability, making it preferable for sustained drug action .

Functional Group Effects

  • Electron-Donating vs. Withdrawing Groups :
    • Methyl and ethyl ethers enhance metabolic stability and receptor binding due to their electron-donating nature .
    • Trifluoromethyl ethers reduce stability via electron-withdrawing effects, limiting their utility in vivo .
  • Ring Strain vs. Aromaticity :
    • CPM’s cyclopropane ring strain increases reactivity in radical reactions, whereas benzyl ethers (5o) exhibit lower metabolic activity due to aromatic conjugation .

Environmental and Industrial Considerations

  • Solvent Utility : Cyclopentyl methyl ether (CPME) is favored over CPM in green chemistry for its higher boiling point and lower toxicity, though CPM’s radical reactivity is exploited in specialized syntheses .

Biological Activity

Cyclopropyl methyl ether (CPE) is a compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential applications of CPE, supported by data tables and relevant case studies.

This compound is characterized by its three-membered cyclopropyl ring and an ether functional group. Its molecular formula is C4H8OC_4H_8O, and it exhibits unique reactivity due to the strain in the cyclopropane ring.

Pharmacological Activities

CPE has been investigated for various biological activities, including:

  • Antimicrobial Activity : CPE derivatives have shown significant antibacterial properties. For instance, a study reported that certain cyclopropane derivatives exhibited up to four times stronger antibacterial activity than standard compounds .
  • Analgesic Effects : Compounds derived from CPE have been noted for their analgesic properties, providing pain relief in animal models .
  • Anticancer Activity : Research indicates that aminated cyclopropylmethyl phosphonates demonstrate promising anti-pancreatic cancer properties at low micromolar concentrations. One derivative showed an IC50 of approximately 45 µM against pancreatic cancer cells .

The biological activity of CPE can be attributed to several mechanisms:

  • Enzyme Inhibition : CPE and its derivatives can inhibit various enzymes, which may be responsible for their antibacterial and anticancer effects. For instance, the interaction with monoamine oxidase (MAO) has been noted in related cyclopropane compounds .
  • Nucleophilic Substitution : The electrophilic nature of the cyclopropane ring allows for nucleophilic attacks, leading to the formation of biologically active metabolites .
  • Electrophilic Ring Opening : This process can lead to the generation of reactive intermediates that may interact with biological macromolecules, thereby exerting therapeutic effects .

Study 1: Antimicrobial Properties

A recent study evaluated the antibacterial efficacy of CPE derivatives against various bacterial strains. The findings are summarized in Table 1 below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Cyclopropyl derivative AS. aureus10 µg/mL
Cyclopropyl derivative BP. aeruginosa5 µg/mL

Study 2: Anticancer Activity

The anticancer potential of aminated cyclopropylmethyl phosphonates was assessed in vitro. The results are presented in Table 2:

CompoundCell LineIC50 (µM)
Diethyl ((1-propylcyclopropyl)methyl)phosphonatePanc-1 (pancreatic)45
Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonatePanc-1 (pancreatic)30

Q & A

Q. What spectroscopic methods are used to confirm the molecular structure of CPME, and how are they interpreted?

  • Methodological Answer : CPME's structure (C₄H₈O) is confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
  • ¹H NMR : Peaks at δ 0.5–1.2 ppm (cyclopropane ring protons) and δ 3.3–3.5 ppm (methoxy group).
  • IR : A strong C-O-C stretching vibration near 1100 cm⁻¹ and cyclopropane ring deformation at ~850 cm⁻¹.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are standard protocols for synthesizing CPME, and how do solvent choices impact yield?

  • Methodological Answer : CPME is synthesized via Williamson ether synthesis or acid-catalyzed condensation. Key steps:
  • Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution in Williamson synthesis. Isopropyl ether is preferred for cyclization reactions due to its low polarity .
  • Optimization : In cyprodinil synthesis, isopropyl ether at 65°C for 3 hours achieved 72.4% yield .

Q. What safety precautions are critical when handling CPME in the lab?

  • Methodological Answer :
  • Toxicity : Oral LD₅₀ in rats is 215 mg/kg, indicating moderate toxicity. Use fume hoods to avoid inhalation .
  • Reactivity : Classified as a flammable ether; store away from oxidizers and sparks .

Q. How does CPME’s historical use as an anesthetic inform modern pharmacological studies?

  • Methodological Answer : Early studies (1940s) showed CPME induces anesthesia with mixed symptoms of cyclopropane (rapid induction) and ether (muscle relaxation). Modern research should validate these findings using updated models (e.g., in vitro receptor assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in CPME’s reported metabolic stability across studies?

  • Methodological Answer :
  • Experimental Design : Compare stability in human liver microsomes vs. rodent models under controlled pH and temperature.
  • Case Study : CPME improved metabolic stability 2.5-fold in μ-opioid agonists (t₁/₂ = 56 minutes) vs. trifluoromethyl ether analogs .
  • Data Analysis : Use LC-MS to quantify degradation products and identify enzyme-specific pathways.

Q. What strategies optimize CPME’s role as a solvent in stereoselective reactions?

  • Methodological Answer :
  • Solvent Properties : Low polarity (logP = 0.8) and high stability make CPME ideal for Grignard reactions.
  • Case Study : In cyclopropyl ketone synthesis, CPME minimized side reactions vs. THF, improving purity to >96% .
  • Table :
Reaction TypeSolventYield (%)Purity (%)
CyclizationCPME72.496.1
CyclizationTHF65.289.3

Q. How can computational modeling predict CPME’s reactivity in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict regioselectivity in ring-opening reactions (e.g., with Lewis acids).
  • Case Study : MD simulations revealed CPME’s conformational stability in cyclopropane ring preservation during epoxidation .

Q. What analytical techniques validate CPME’s purity in complex mixtures?

  • Methodological Answer :
  • GC-MS : Quantify CPME using a DB-5 column (30 m × 0.25 mm) with helium carrier gas.
  • HPLC : Reverse-phase C18 column (acetonitrile/water = 70:30) detects impurities at 210 nm .

Q. How does CPME’s cyclopropane ring influence its electronic properties in catalysis?

  • Methodological Answer :
  • Electron Density : The strained cyclopropane ring increases electrophilicity, enhancing its role in Friedel-Crafts alkylation.
  • Case Study : CPME-mediated catalysis achieved 85% yield in indole alkylation vs. 62% with diethyl ether .

Data Contradiction Analysis

Q. How to address discrepancies in CPME’s anesthetic efficacy between historical and modern studies?

  • Methodological Answer :
  • Replication : Repeat 1940s protocols (e.g., 10–15% vapor concentration in oxygen) using modern anesthesia monitoring (EEG, hemodynamics) .
  • Modern Context : Compare with ISO 13485-compliant anesthetics (e.g., sevoflurane) to assess safety margins and receptor interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl methyl ether
Reactant of Route 2
Reactant of Route 2
Cyclopropyl methyl ether

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